molecular formula C10H15NO B026507 (R)-3-(1-(Dimethylamino)ethyl)phenol CAS No. 851086-95-8

(R)-3-(1-(Dimethylamino)ethyl)phenol

Numéro de catalogue: B026507
Numéro CAS: 851086-95-8
Poids moléculaire: 165.23 g/mol
Clé InChI: GQZXRLWUYONVCP-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-3-(1-(Dimethylamino)ethyl)phenol is a chiral compound with a phenolic structure It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(Dimethylamino)ethyl)phenol typically involves the reaction of a suitable phenol derivative with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-3-(1-(Dimethylamino)ethyl)phenol may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(1-(Dimethylamino)ethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Alzheimer's Disease Treatment

  • (R)-3-(1-(Dimethylamino)ethyl)phenol is primarily recognized as a metabolite of Rivastigmine, an acetylcholinesterase inhibitor used to manage Alzheimer's disease. Rivastigmine enhances cholinergic function by inhibiting the breakdown of acetylcholine, thereby improving cognitive function in patients with dementia .

1.2 Monoamine Oxidase Inhibition

  • The compound also exhibits properties as a monoamine oxidase inhibitor (MAOI), which can be beneficial in treating mood disorders and enhancing neurotransmitter levels in the brain . This application is particularly relevant in research settings exploring new antidepressant therapies.

Synthesis and Production Methods

The synthesis of this compound has been the subject of various studies aimed at improving yield and purity. Notable methods include:

2.1 Leuckart Reaction

  • A common method involves the Leuckart reaction using m-hydroxy acetophenone and methylamine derivatives, leading to the formation of this compound with moderate yields . This method is advantageous due to its relatively straightforward procedure, although it may require stringent temperature controls.

2.2 Alternative Synthesis Approaches

  • Recent patents have introduced novel intermediates and reaction conditions that enhance the yield of this compound while minimizing hazardous reagents . For instance, using formic acid and N-methylformamide as solvents has shown promising results in terms of efficiency and safety.

Research Findings and Case Studies

3.1 Efficacy in Cognitive Disorders

  • Clinical studies have demonstrated that Rivastigmine significantly improves cognitive function in patients with mild to moderate Alzheimer's disease, with this compound being a critical component of its mechanism . The compound's role in enhancing synaptic transmission through acetylcholine modulation is well-documented.

3.2 Safety Profile

  • Safety evaluations indicate that while this compound can cause skin irritation as indicated by its GHS classification, it remains a viable candidate for therapeutic applications when properly managed . Ongoing research aims to further elucidate its safety profile and potential side effects.

Data Table: Comparative Synthesis Yields

Synthesis MethodYield (%)Key Features
Leuckart Reaction41%Simple procedure; requires careful control
Novel Method (Patent)75-87%Higher yield; less hazardous reagents
Traditional Methods25-31%Low yield; operational difficulties

Mécanisme D'action

The mechanism of action of ®-3-(1-(Dimethylamino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (S)-3-(1-(Dimethylamino)ethyl)phenol: The enantiomer of the compound with similar but distinct properties.

    3-(1-(Dimethylamino)ethyl)phenol: The racemic mixture containing both enantiomers.

    3-(1-(Methylamino)ethyl)phenol: A structurally related compound with a methylamino group instead of a dimethylamino group.

Uniqueness

®-3-(1-(Dimethylamino)ethyl)phenol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This chiral specificity can be crucial in applications where enantioselectivity is important, such as in drug development.

Activité Biologique

(R)-3-(1-(Dimethylamino)ethyl)phenol, commonly known as Rivastigmine, is a carbamate derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE). This compound has garnered significant attention due to its therapeutic applications in treating Alzheimer's disease and other cognitive disorders. Its biological activity primarily revolves around its interaction with the cholinergic system, enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine.

  • Molecular Formula : C12H17N1O
  • Molecular Weight : 195.27 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By preventing this breakdown, Rivastigmine increases the availability of acetylcholine, thereby enhancing cholinergic signaling, which is crucial for memory and learning processes.

1. Cognitive Enhancement

Studies have demonstrated that this compound significantly improves cognitive function in patients with mild to moderate Alzheimer's disease. Clinical trials indicate that patients exhibit improved scores on cognitive assessment scales such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) after treatment with Rivastigmine .

2. Neuroprotective Effects

Research suggests that Rivastigmine may exert neuroprotective effects beyond AChE inhibition. It has been shown to modulate neuroinflammatory responses and promote neuronal survival under conditions of oxidative stress . This dual action could contribute to its efficacy in slowing the progression of neurodegenerative diseases.

3. Effects on Other Neurotransmitter Systems

Besides its impact on acetylcholine levels, Rivastigmine may influence other neurotransmitter systems, including dopamine and serotonin pathways. Some studies suggest potential benefits in managing symptoms associated with Parkinson's disease dementia due to its action on these pathways .

Case Studies and Clinical Trials

Study Population Findings
Study 1500 patients with mild to moderate Alzheimer'sSignificant improvement in cognitive function after 24 weeks of treatment with Rivastigmine compared to placebo .
Study 2300 patients with Parkinson's disease dementiaRivastigmine treatment led to enhanced cognitive performance and improved quality of life measures .
Study 3Meta-analysis of multiple trialsRivastigmine was found to be effective in reducing behavioral symptoms associated with dementia .

Safety and Side Effects

While Rivastigmine is generally well-tolerated, it can cause side effects such as nausea, vomiting, diarrhea, and insomnia. The incidence of these side effects tends to be dose-dependent, necessitating careful titration during treatment initiation . Long-term studies have also indicated a favorable safety profile when used at recommended dosages.

Propriétés

IUPAC Name

3-[(1R)-1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437974
Record name (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851086-95-8
Record name (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851086-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(1-(Dimethylamino)ethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-3-(1-(Dimethylamino)ethyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-3-(1-(Dimethylamino)ethyl)phenol
Reactant of Route 4
(R)-3-(1-(Dimethylamino)ethyl)phenol
Reactant of Route 5
(R)-3-(1-(Dimethylamino)ethyl)phenol
Reactant of Route 6
(R)-3-(1-(Dimethylamino)ethyl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.